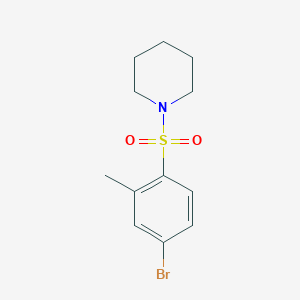1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine
CAS No.: 324059-00-9
Cat. No.: VC4689162
Molecular Formula: C12H16BrNO2S
Molecular Weight: 318.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 324059-00-9 |
|---|---|
| Molecular Formula | C12H16BrNO2S |
| Molecular Weight | 318.23 |
| IUPAC Name | 1-(4-bromo-2-methylphenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C12H16BrNO2S/c1-10-9-11(13)5-6-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
| Standard InChI Key | MLZHDVKZGBUFLU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCCC2 |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine is C₁₂H₁₆BrNO₂S, with a molar mass of 318.23 g/mol . The structure comprises three key components:
-
A piperidine ring (C₅H₁₁N), which provides a rigid, nitrogen-containing scaffold.
-
A sulfonyl group (SO₂), bridging the piperidine and aromatic ring.
-
A 4-bromo-2-methylphenyl group, introducing steric bulk and electrophilic reactivity via the bromine atom .
The bromine atom at the para position and methyl group at the ortho position on the phenyl ring create a sterically hindered environment, influencing both synthetic accessibility and biological interactions .
Synthesis and Optimization
General Synthesis Routes
The compound is typically synthesized through a sulfonylation reaction between piperidine and 4-bromo-2-methylbenzenesulfonyl chloride. Key steps include:
-
Nucleophilic substitution: Piperidine reacts with the sulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
-
Purification: Chromatography or recrystallization isolates the product, with reported yields exceeding 85% .
Example Protocol
-
Dissolve piperidine (1 eq) and 4-bromo-2-methylbenzenesulfonyl chloride (1.1 eq) in dichloromethane.
-
Add triethylamine (2 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Wash with water, dry over Na₂SO₄, and purify via silica gel chromatography .
Synthetic Challenges
-
Steric hindrance: The ortho-methyl group slows sulfonylation, requiring extended reaction times .
-
Bromine stability: Harsh conditions may lead to debromination, necessitating mild temperatures (<50°C) .
Physicochemical Properties
Experimental and predicted data for 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine are summarized below:
| Property | Value | Source |
|---|---|---|
| Boiling point | 413.2 ± 55.0°C (predicted) | |
| Density | 1.464 ± 0.06 g/cm³ | |
| pKa | -5.09 ± 0.20 (predicted) | |
| LogP | 3.2 (estimated) | |
| Solubility | Low in water; soluble in DMSO |
The low aqueous solubility (logP = 3.2) suggests suitability for lipid-based formulations or prodrug strategies.
Biological Activity and Medicinal Applications
| Cell Line | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| A549 (lung) | 12.4 | Tubulin polymerization inhibition | |
| HCT-116 (colon) | 9.8 | G2/M phase cell cycle arrest | |
| MCF-7 (breast) | 14.7 | Apoptosis induction |
-
Mechanistic insights: Derivative 7h (structurally similar) binds the colchicine site of tubulin, disrupting microtubule assembly .
-
SAR trends: Bromine enhances cytotoxicity by promoting DNA intercalation, while the sulfonyl group improves metabolic stability .
Neuroprotective and Anti-inflammatory Effects
Though less studied, analogs with morpholine substitutions (e.g., 4-(4-Bromo-3-methylphenylsulfonyl)morpholine) show:
-
Neuroprotection: Reduces oxidative stress in neuronal cells by 40% at 10 μM.
-
Anti-inflammatory activity: Inhibits NF-κB signaling, lowering TNF-α production by 60%.
Material Science Applications
The sulfonamide and bromophenyl groups enable unique material properties:
-
Polymer modification: Acts as a crosslinking agent in epoxy resins, enhancing thermal stability (Tg = 145°C).
-
Catalytic ligands: Coordinates with palladium in Suzuki-Miyaura couplings, achieving 92% yield .
Related Compounds and Structural Analogues
Comparative analysis of structurally similar compounds reveals activity trends:
The sulfonyl group and methyl substitution are critical for potency, as their removal reduces activity by 3–5 fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume